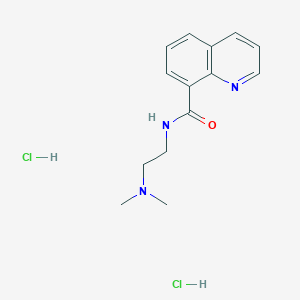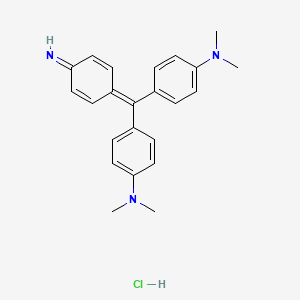
1-(Aminocarbonyl)propyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminocarbonyl)propyl N-(((methylamino)carbonyl)oxy)ethanimidothioate, commonly known as methomyl, is an oxime carbamate insecticide. It was first introduced by E.I. du Pont de Nemours in 1968 and has since been widely used in agriculture to control a broad spectrum of arthropods such as spiders, ticks, moths, flies, beetles, aphids, leafhoppers, and spider mites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methomyl can be synthesized through the condensation of methylcarbamic acid with the hydroxy group of 1-(methylsulfanyl)acetaldoxime . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of methomyl involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and technology to control reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Methomyl undergoes various chemical reactions, including:
Oxidation: Methomyl can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert methomyl into simpler compounds.
Substitution: Methomyl can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of methomyl include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from the reactions of methomyl depend on the specific reaction conditions and reagents used. For example, oxidation can produce different oxime derivatives, while reduction can yield simpler carbamate compounds.
Applications De Recherche Scientifique
Methomyl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of oxime carbamates and their derivatives.
Biology: Employed in studies to understand the effects of insecticides on various biological systems.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new agricultural products and pest control solutions.
Mécanisme D'action
Methomyl exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission and ultimately resulting in the paralysis and death of the target pests .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methomyl is similar to other carbamate insecticides such as:
Carbaryl: Another widely used carbamate insecticide with a similar mechanism of action.
Aldicarb: Known for its high toxicity and effectiveness against a broad range of pests.
Oxamyl: Shares structural similarities with methomyl and is used for similar applications.
Uniqueness
Methomyl is unique due to its high efficacy, broad-spectrum activity, and relatively low persistence in the environment compared to other insecticides. Its rapid degradation reduces the risk of long-term environmental contamination .
Propriétés
Numéro CAS |
92065-18-4 |
|---|---|
Formule moléculaire |
C8H15N3O3S |
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
(1-amino-1-oxobutan-2-yl) (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C8H15N3O3S/c1-4-6(7(9)12)15-5(2)11-14-8(13)10-3/h6H,4H2,1-3H3,(H2,9,12)(H,10,13)/b11-5+ |
Clé InChI |
HMJRJJMWNOLUIK-VZUCSPMQSA-N |
SMILES isomérique |
CCC(C(=O)N)S/C(=N/OC(=O)NC)/C |
SMILES canonique |
CCC(C(=O)N)SC(=NOC(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















